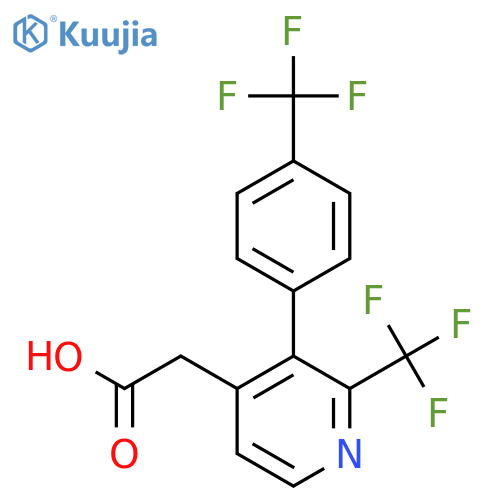Cas no 1261481-71-3 (2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

1261481-71-3 structure
商品名:2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid
CAS番号:1261481-71-3
MF:C15H9F6NO2
メガワット:349.227885007858
CID:4982964
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid
-
- インチ: 1S/C15H9F6NO2/c16-14(17,18)10-3-1-8(2-4-10)12-9(7-11(23)24)5-6-22-13(12)15(19,20)21/h1-6H,7H2,(H,23,24)
- InChIKey: RLBJQHVNCCIBQS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C2C=CC(C(F)(F)F)=CC=2)=C(C=CN=1)CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 442
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 50.2
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008878-1g |
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261481-71-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| Alichem | A013008878-250mg |
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261481-71-3 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A013008878-500mg |
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261481-71-3 | 97% | 500mg |
$847.60 | 2023-09-03 |
2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
1261481-71-3 (2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
